Chlorotrimethylsilane

説明

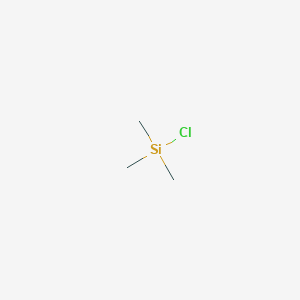

Structure

3D Structure

特性

IUPAC Name |

chloro(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOOHPMOJXWVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClSi, Array | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024822 | |

| Record name | Chlorotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylchlorosilane appears as a colorless fuming liquid with a pungent odor. Boiling point 135 °F, Flash point -18 °F. Density 0.854 g / cm3. The vapor and liquid may cause burns. Vapors are heavier than air., Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

135 °F at 760 mmHg (EPA, 1998), 57 °C | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

0 °F (EPA, 1998), [ERG 2016] -28 °C, -18 °F (-28 °C) (Closed cup), 0 °F (Open cup), -27 °C | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Decomposes (NTP, 1992), Sol in benzene, ether, perchloroethylene, Solubility in water: reaction | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.854 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.854 AT 25 °C/25 °C, Relative density (water = 1): 0.85 | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.75 (Air=1), Relative vapor density (air = 1): 3.8 | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

608 mmHg at 68 °F ; 40 mmHg at 11.5 °F; 100 mmHg at 42.8 °F (NTP, 1992), 234.0 [mmHg], 234 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.7 | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

75-77-4 | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotrimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylchlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trimethylchlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UO4690X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-72 °F (EPA, 1998), -40 °C, -58 °C | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLCHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0966 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorotrimethylsilane: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrimethylsilane ((CH₃)₃SiCl or TMSCl) is a vital organosilicon compound, widely utilized in organic synthesis as a protecting group, a silylating agent, and a precursor to silicone polymers.[1][2] Its production is dominated by the direct process, also known as the Rochow-Müller process, which involves the copper-catalyzed reaction of methyl chloride with silicon.[3][4] Alternative synthesis routes, such as the Grignard reaction, offer smaller-scale and laboratory-based options.[5] This technical guide provides a comprehensive overview of the synthesis mechanisms and kinetics of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the intricacies of the direct process and Grignard synthesis, presenting detailed experimental protocols, quantitative kinetic data, and visual representations of reaction pathways and workflows to facilitate a deeper understanding and practical application of these synthetic methods.

Introduction

This compound is a cornerstone of modern organic and organosilicon chemistry. Its utility stems from the introduction of the trimethylsilyl (B98337) group into molecules, which can protect reactive functional groups, increase volatility for gas chromatography, and serve as an intermediate in the synthesis of more complex organosilicon compounds.[1] The large-scale industrial production of this compound is almost exclusively achieved through the Rochow-Müller process.[4] This process, however, produces a mixture of methylchlorosilanes, including dimethyldichlorosilane ((CH₃)₂SiCl₂), methyltrichlorosilane (B1216827) (CH₃SiCl₃), and the desired this compound.[3] Understanding the underlying mechanisms and kinetics of this process is crucial for optimizing the yield and selectivity towards this compound. For laboratory-scale synthesis, the Grignard reaction provides a more controlled, albeit less atom-economical, alternative.[5]

This guide will explore the fundamental aspects of these two primary synthesis routes, providing the necessary technical details for both theoretical understanding and practical implementation.

The Direct Process (Rochow-Müller Process)

The direct process is the industrial standard for the synthesis of methylchlorosilanes. It involves the reaction of gaseous methyl chloride with solid silicon in the presence of a copper catalyst at elevated temperatures.[3][4]

Reaction Mechanism

The mechanism of the Rochow-Müller process is complex and not entirely understood, but it is generally accepted to proceed through the formation of a copper-silicon intermetallic compound, primarily Cu₃Si. This intermediate is believed to be the catalytically active species. The reaction is typically carried out in a fluidized-bed reactor at temperatures between 250°C and 350°C and pressures of 2-5 bar.

The proposed mechanism involves the following key steps:

-

Formation of the Active Catalyst: Copper(I) chloride (CuCl), often used as the catalyst precursor, reacts with silicon at elevated temperatures to form the active Cu₃Si phase.

-

Adsorption of Methyl Chloride: Methyl chloride adsorbs onto the surface of the Cu₃Si catalyst.

-

Dissociative Chemisorption: The adsorbed methyl chloride dissociates, leading to the formation of methyl and chlorine species on the catalyst surface.

-

Formation of Methylchlorosilanes: The surface-bound methyl and chlorine groups react with silicon atoms to form the various methylchlorosilane products. The product distribution is influenced by the reaction conditions and the presence of promoters.

-

Desorption of Products: The methylchlorosilane products desorb from the catalyst surface, regenerating the active sites for further reaction.

Promoters such as zinc and tin are often added to the catalyst mixture to improve the selectivity and reaction rate.[6] Zinc is believed to promote the formation of the active Cu₃Si phase, while tin can influence the product distribution.[6]

Kinetics

The kinetics of the Rochow-Müller process are complex due to the multiphase nature of the reaction system (gas-solid) and the variety of products formed. The reaction rate and product selectivity are influenced by several factors, including temperature, pressure, methyl chloride concentration, catalyst composition, and the presence of promoters.

Kinetic studies have shown that the formation of the different methylchlorosilanes can have different apparent activation energies. The selectivity towards the desired this compound is generally lower than for dimethyldichlorosilane, which is the major product of the direct process.[4]

Table 1: Representative Kinetic Data for the Direct Process

| Parameter | Value | Conditions |

| Apparent Activation Energy | ||

| for (CH₃)₂SiCl₂ formation | 60 - 80 kJ/mol | Copper catalyst |

| for CH₃SiCl₃ formation | 70 - 90 kJ/mol | Copper catalyst |

| for (CH₃)₃SiCl formation | 80 - 100 kJ/mol | Copper catalyst |

| Reaction Order | ||

| with respect to CH₃Cl | 0.5 - 1.0 | Varies with conditions |

Note: The values presented in this table are approximate and can vary significantly depending on the specific catalyst system, reactor configuration, and operating conditions. The data is compiled from various sources that report on kinetic studies of the direct process.

Experimental Protocol (Industrial Process Overview)

The industrial production of methylchlorosilanes is carried out in a fluidized-bed reactor. While a detailed laboratory-scale replication is challenging due to the specific equipment required, the following outlines the key steps of the industrial process.

References

- 1. repositorio.ugto.mx [repositorio.ugto.mx]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Direct process - Wikipedia [en.wikipedia.org]

- 5. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Chlorotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Chlorotrimethylsilane (TMCS), a prominent member of the organosilicon family, is a versatile reagent widely employed in organic synthesis, materials science, and analytical chemistry. This guide provides an in-depth overview of its core physical and chemical properties, offering valuable data and insights for laboratory and development applications.

Physical Properties

This compound is a colorless, fuming liquid with a pungent odor.[1][2] It is a highly volatile and flammable compound.[2][3] Key physical characteristics are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClSi | [1] |

| Molecular Weight | 108.64 g/mol | [1] |

| Appearance | Clear, colorless, fuming liquid | [1][2][4] |

| Odor | Pungent, sharp, hydrochloric acid-like | [1][4] |

| Boiling Point | 57 °C (135 °F) at 1013 hPa | [1][5][6] |

| Melting Point | -40 °C (-40 °F) | [2] |

| Density | 0.856 g/mL at 25 °C | [2][7] |

| Vapor Pressure | 278.6 hPa at 20 °C | [5] |

| Flash Point | -28 °C (-18.4 °F) - closed cup | [1][5][7] |

| Autoignition Temperature | 395 °C (743 °F) | [1][3] |

| Refractive Index | n20/D 1.387 | [7] |

| Solubility | Soluble in many organic solvents such as benzene, ether, and perchloroethylene.[4][6] It reacts vigorously and exothermically with water.[1][2][4] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, a characteristic that underpins its utility in chemical synthesis.[6] Its reactivity is primarily dictated by the polarized silicon-chlorine bond.

Hydrolysis: One of the most notable chemical properties of this compound is its violent exothermic reaction with water to produce hydrogen chloride and hexamethyldisiloxane.[1][2][8] This reaction is rapid and results in the release of corrosive HCl gas, necessitating careful handling in a moisture-free environment.[9]

Alcoholysis and Reactions with Nucleophiles: Similar to its reaction with water, this compound readily reacts with alcohols, amines, and other nucleophiles.[6] This reactivity is harnessed in organic synthesis for the introduction of the trimethylsilyl (B98337) protecting group to hydroxyl, carboxyl, and amine functionalities.[2][6] The general order of reactivity for functional groups is alcohols > phenols > carboxylic acids > amines > amides.[2]

Incompatibilities: this compound is incompatible with a range of substances, including water, moisture, strong oxidizing agents, strong acids, strong bases, alcohols, amines, aldehydes, ketones, and esters.[2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by a single sharp peak, corresponding to the nine equivalent protons of the three methyl groups. In a carbon tetrachloride (CCl₄) solution, this peak appears at approximately 0.42 ppm.[10]

Applications in Research and Development

The unique properties of this compound make it an indispensable tool in various scientific disciplines:

-

Protecting Group Chemistry: It is extensively used to introduce the trimethylsilyl (TMS) group to protect sensitive functional groups during multi-step organic syntheses.[2][6]

-

Derivatization Agent: In gas chromatography/mass spectrometry (GC/MS), it serves as a derivatization agent to increase the volatility of non-volatile compounds like alcohols and carboxylic acids, enabling their analysis.[2][4]

-

Silylation: It is used to silylate glassware, rendering the surface more lipophilic.[4]

-

Synthesis of Organosilicon Compounds: this compound is a key precursor in the production of a wide array of organosilicon compounds, including siloxanes and silanes.[6]

Experimental Protocols

Handling and Storage: Due to its high reactivity and flammability, this compound must be handled with stringent safety precautions.[3][11] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[3][5] Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

General Procedure for Silylation of an Alcohol (Protection):

-

Dissolve the alcohol in a dry, aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere.

-

Add a stoichiometric equivalent of a base (e.g., triethylamine (B128534) or pyridine) to the solution.

-

Slowly add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture at a controlled temperature (often 0 °C).

-

Stir the reaction mixture until the reaction is complete (monitored by techniques like TLC or GC).

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to obtain the silylated product.

Visualizations

Caption: Hydrolysis reaction of this compound.

Caption: General experimental workflow for alcohol silylation.

References

- 1. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 75-77-4 [m.chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Page loading... [guidechem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. innospk.com [innospk.com]

- 7. This compound = 98.0 GC 75-77-4 [sigmaaldrich.com]

- 8. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. This compound(75-77-4) 1H NMR spectrum [chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Reaction of Chlorotrimethylsilane with Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between chlorotrimethylsilane (TMSCl) and hydroxyl groups, a cornerstone of modern organic synthesis for the protection of alcohols.[1][2] This process, known as silylation or trimethylsilylation, involves the formation of a trimethylsilyl (B98337) (TMS) ether, which masks the reactive nature of the hydroxyl group, allowing for chemical transformations on other parts of a complex molecule.[1][3][4] The TMS protecting group is valued for its ease of installation and subsequent removal under mild conditions, making it a versatile tool in the synthesis of pharmaceuticals and other complex organic compounds.[3][4]

Core Reaction Mechanism

The reaction of this compound with a hydroxyl group proceeds via a nucleophilic substitution mechanism at the silicon atom, which is analogous to an SN2 reaction.[1][3][5] The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl.[1][3][4] This attack leads to the displacement of the chloride ion and the formation of a new silicon-oxygen bond, resulting in a trimethylsilyl ether.[1][3]

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), pyridine, or imidazole.[1][4][6] The base serves two primary purposes: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it can deprotonate the alcohol to form a more nucleophilic alkoxide ion, thereby accelerating the reaction.[1][4][7]

The general reactivity of alcohols towards silylation is dictated by steric hindrance, with the ease of reaction following the order: primary > secondary > tertiary alcohols.[6][7] This differential reactivity allows for the selective protection of less sterically hindered hydroxyl groups in polyhydroxylated compounds.[8]

Diagram 1: Silylation Reaction Mechanism.

Quantitative Data on Silylation Reactions

The efficiency of the silylation of hydroxyl groups with this compound is dependent on several factors, including the structure of the alcohol, the choice of base and solvent, and the reaction temperature. The following table summarizes typical reaction conditions and outcomes for the silylation of various hydroxyl-containing compounds.

| Substrate (Alcohol Type) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Benzyl Alcohol (Primary) | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to RT | 1 - 2 | >95 | [9] |

| 1-Adamantanol (Tertiary) | N-Methylimidazole (neat) / Iodine (6 eq) | Neat | RT | Not specified | High | [10] |

| General Primary Alcohol | Pyridine or Triethylamine (1.1) | Inert Solvent | RT | Fast | Nearly Quantitative | [11] |

| General Secondary Alcohol | Pyridine or Triethylamine (1.1) | Inert Solvent | RT | Fast | Nearly Quantitative | [11] |

| General Tertiary Alcohol | Pyridine or Triethylamine (1.1) | Inert Solvent | RT | Slower | Varies | [11] |

Note: "RT" denotes room temperature. Yields and reaction times are highly substrate-dependent and the provided data represent typical examples.

Detailed Experimental Protocol: Silylation of a Primary Alcohol

This protocol provides a general method for the protection of a primary alcohol using this compound.

Materials:

-

Alcohol substrate (1.0 equivalent)

-

This compound (TMSCl) (1.1 - 1.2 equivalents)

-

Triethylamine (Et₃N) or Imidazole (1.2 - 2.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Inert atmosphere supply (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel and rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate.

-

Dissolution: Dissolve the substrate in an anhydrous solvent (e.g., DCM or DMF) to a concentration of 0.1-0.5 M.

-

Base Addition: Add the base (e.g., triethylamine or imidazole) to the solution and stir until fully dissolved.

-

TMSCl Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound dropwise to the stirred solution.[9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours.[8][9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7][8] The disappearance of the starting alcohol, which is more polar than the silylated product, indicates reaction completion.[7]

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[8][9] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.[8]

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[8][9] The crude product can be further purified by flash column chromatography if necessary.[8]

Diagram 2: Experimental Workflow for Silylation.

Deprotection of Trimethylsilyl Ethers

A key advantage of using the TMS group for protection is the ease with which it can be removed to regenerate the original hydroxyl group.[1] Deprotection is typically achieved under mild acidic conditions (e.g., dilute HCl or acetic acid) or by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[1][4] The high affinity of silicon for fluoride makes TBAF a particularly effective and selective deprotecting agent.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. General Silylation Procedures - Gelest [technical.gelest.com]

The Role of Chlorotrimethylsilane as a Silylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Reagent

Chlorotrimethylsilane, commonly abbreviated as TMSCl, is an indispensable organosilicon compound in modern organic chemistry.[1] With the chemical formula (CH₃)₃SiCl, this highly reactive, colorless liquid serves as a premier silylating agent.[2] Silylation is the process of introducing a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, into a molecule, most often by replacing an active proton from a functional group like a hydroxyl (-OH) or an amine (-NH₂).[2][3]

This guide provides an in-depth overview of TMSCl's role, focusing on its mechanism of action, applications in synthesis and analysis, and detailed experimental protocols for its use. Its primary functions are twofold: to act as a temporary protecting group for sensitive functionalities and to increase the volatility of polar compounds for analytical procedures such as gas chromatography (GC).[2][4] The formation of stable yet easily cleavable trimethylsilyl ethers makes TMSCl a cornerstone reagent in the synthesis of complex pharmaceuticals and specialty chemicals.[2]

The Silylation Mechanism: An SN2-like Pathway

The silylation of an alcohol with this compound proceeds through a nucleophilic substitution reaction, often described as SN2-like.[2] The silicon atom in TMSCl is electrophilic and susceptible to attack by the nucleophilic oxygen of an alcohol.[2] Due to the larger atomic size of silicon compared to carbon, the three methyl groups present less steric hindrance than a comparable tert-butyl group, allowing the substitution to occur efficiently.[5]

The reaction is almost always conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. The base serves two critical purposes: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction and can help generate a more reactive alkoxide intermediate.[2]

The overall transformation involves the formation of a stable silicon-oxygen bond, converting the polar, protic alcohol into a less reactive and non-protic trimethylsilyl (TMS) ether.[2]

Core Applications in Research and Drug Development

Protecting Group in Multi-Step Synthesis

In the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), certain functional groups must be temporarily masked to prevent them from interfering with reactions elsewhere in the molecule.[1] TMSCl is an excellent choice for protecting hydroxyl and amine groups.[2] The resulting TMS ethers are stable under a variety of non-aqueous conditions, including exposure to Grignard reagents, strong bases, and many oxidizing agents.[2]

A key advantage of the TMS group is its straightforward removal, or deprotection . TMS ethers are readily cleaved under mild acidic conditions or by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), regenerating the original alcohol.[2] This robust protection-deprotection strategy is fundamental to achieving high yields in intricate synthetic pathways.[2]

Derivatization for Gas Chromatography (GC)

Many polar, non-volatile compounds, such as sugars, fatty acids, and certain drugs, are unsuitable for direct analysis by gas chromatography.[2] Silylation with TMSCl dramatically increases the volatility of these compounds by replacing the polar -OH or -NH protons with the nonpolar TMS group.[4] This derivatization step is crucial in many analytical fields, from metabolomics to environmental monitoring, allowing for efficient separation and quantification.[1]

Quantitative Data: Reaction Efficiency

TMSCl is known for its high reactivity, especially with sterically unhindered alcohols.[5] Primary alcohols react very rapidly, followed by secondary alcohols. Tertiary alcohols react much more slowly due to significant steric hindrance.[6] This difference in reactivity can sometimes be exploited for selective protection. While reaction conditions can be optimized for specific substrates, the following table summarizes typical performance.

| Substrate Type | Silylating Agent | Base | Solvent | Time | Yield (%) | Reference |

| Primary Alcohol (n-Butanol) | TMSCl | Triethylamine | DCM | 1 h | >95 | [7] |

| Secondary Alcohol | TMSCl | Triethylamine/Pyridine | Inert Solvent | Fast to Moderate | Good to Excellent | [5][6] |

| Tertiary Alcohol | TMSCl | Triethylamine/Pyridine | Inert Solvent | Slow | Variable | [6] |

Experimental Protocols

Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol details the general procedure for protecting a primary alcohol as its TMS ether.

Materials:

-

Primary Alcohol (1.0 eq)

-

This compound (TMSCl, 1.2 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol and dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Silylation: Slowly add this compound (1.2 eq) dropwise. A white precipitate of triethylammonium (B8662869) chloride will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup (Quenching): Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude TMS ether, which can be purified by distillation or flash column chromatography if necessary.

Protocol 2: Deprotection of a TMS Ether

This protocol describes a standard mild acidic cleavage of a TMS ether to regenerate the alcohol.

Materials:

-

TMS-protected alcohol

-

Methanol (B129727) (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (or other suitable organic solvent)

Methodology:

-

Dissolution: Dissolve the TMS-protected alcohol in methanol at room temperature.

-

Acidification: Add a catalytic amount (e.g., a few drops) of 1 M HCl to the solution and stir.

-

Reaction: Monitor the reaction by TLC. The deprotection is typically rapid, often completing within 5-30 minutes.

-

Neutralization: Once complete, neutralize the acid with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction & Isolation: Extract the remaining aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Conclusion

This compound is a powerful and highly versatile silylating agent with foundational applications in both synthetic and analytical chemistry. Its high reactivity, the stability of the resulting TMS ethers under many common reaction conditions, and the ease of deprotection make it an invaluable tool for protecting hydroxyl and amine groups during the synthesis of complex molecules. Furthermore, its ability to derivatize polar compounds to enhance their volatility ensures its continued importance in analytical sciences. A thorough understanding of its mechanism and practical application is essential for researchers, scientists, and drug development professionals aiming to achieve efficiency and precision in their work.

References

An In-depth Technical Guide to Chlorotrimethylsilane: Safety Data Sheet and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Chlorotrimethylsilane (TMSCl), a versatile organosilicon compound with the formula (CH₃)₃SiCl, is a cornerstone reagent in organic synthesis, widely utilized for silylation and as a protecting group.[1][2] However, its utility is matched by its significant hazards, including high flammability, corrosivity, and violent reactivity with water.[3][4] This guide provides a comprehensive overview of the safety data and handling precautions necessary for the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, fuming liquid characterized by a sharp, pungent odor.[1][5] Its high volatility and low flash point underscore the critical need for stringent safety measures during its handling and storage.

| Property | Value | Citations |

| Molecular Formula | C₃H₉ClSi | [6][7] |

| Molecular Weight | 108.64 g/mol | [5][6] |

| Appearance | Colorless, fuming liquid | [1][5] |

| Odor | Sharp, pungent, hydrochloric acid-like | [5][6] |

| Boiling Point | 57 °C (135 °F) at 760 mmHg | [1][6][7] |

| Melting/Freezing Point | -40 °C (-40 °F) | [1][8] |

| Flash Point | -27.78 °C (-18 °F) | [6] |

| Density | 0.854 g/cm³ | [1][5] |

| Vapor Pressure | 234 mm Hg at 25 °C | [6] |

| Vapor Density | 3.75 - 3.8 (Air = 1) | [6][9] |

| Solubility | Reacts violently with water. Soluble in benzene, ether, and perchloroethylene. | [1][6][8] |

| Autoignition Temperature | 395 °C (743 °F) | [6] |

| Explosion Limits | Lower: 1.8 vol %, Upper: 6.0 vol % | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its flammability, reactivity, and severe corrosive effects on biological tissues.[10][11]

| Hazard Class | Category | Hazard Statement | Citations |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour. | [11][12][13] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. | [11][12] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | [11][12][13] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic or harmful if inhaled. | [11][12][13] |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage. | [11][12][13] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | [11][13] |

| Supplemental Hazard | - | EUH014: Reacts violently with water. | [6][12] |

Toxicological Data

Exposure to this compound can result in severe health effects. The primary route of injury is through its rapid hydrolysis to hydrochloric acid (HCl) upon contact with moisture, leading to severe burns.[14]

| Toxicity Metric | Species | Route | Value | Citations |

| LD₅₀ (Oral) | Rat | Oral | < 214 mg/kg | [12] |

| LD₅₀ (Dermal) | Rabbit | Dermal | 1,513 - 1,527 mg/kg | [12][15] |

| LC₅₀ (Inhalation) | Rat | Inhalation | 19 mg/L (1 h) or 9.4 mg/L (4 h) | [12][15] |

| Skin Irritation | Rabbit | Skin | Causes severe skin irritation/burns. | [12][15] |

| Eye Irritation | Rabbit | Eye | Causes irreversible eye effects. | [12][16] |

Safe Handling and Experimental Workflow

Adherence to a strict safety protocol is paramount when working with this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[3]

-

Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8 inches) are required.[12] Contact lenses should not be worn.[17]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected prior to use.[4][12]

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing. Trousers should be worn outside of boots to prevent spills from entering footwear.[14]

-

Respiratory Protection: All work should be conducted in a well-ventilated chemical fume hood.[4] If exposure to vapors is possible, a NIOSH-certified combination organic vapor/acid gas respirator should be used.[17]

Storage and Incompatibilities

Proper storage is critical to prevent accidents.

-

Storage Conditions: Store in a cool, dry, well-ventilated, and flame-proof area.[13] Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[10][12] Containers may develop pressure and should be vented periodically with care.[14]

-

Incompatible Materials: this compound reacts violently with water.[6][12] It is also incompatible with strong acids, strong bases, strong oxidizing agents, alcohols, amines, aldehydes, and ketones.[1][8][12]

Spill and Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spill Response

-

Immediate Actions: Evacuate personnel to a safe area and remove all sources of ignition.[12] Ensure adequate ventilation.[12]

-

Containment: For small spills, absorb with a dry, inert material such as sand or diatomaceous earth.[14] Do not use water.[6]

-

Cleanup: Use non-sparking tools to collect the absorbed material into a labeled container for proper disposal.[14] The affected area should be thoroughly cleaned.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[12][18]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][18]

-

Eye Contact: Immediately flush the eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12][18]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][14]

Firefighting Measures

-

Extinguishing Media: Use carbon dioxide or dry chemical extinguishers. DO NOT USE WATER OR FOAM. [6]

-

Hazards from Combustion: Combustion can produce toxic and corrosive fumes, including hydrogen chloride gas, carbon oxides, and silicon oxides.[12] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Disposal Considerations

Waste this compound and contaminated materials are considered hazardous waste.

-

Procedure: Do not dispose of down the drain.[3] Waste should be neutralized and disposed of in accordance with local, state, and federal regulations, typically through a licensed hazardous waste disposal company.[3]

This guide provides a comprehensive overview of the safety precautions required for handling this compound. It is imperative that all users thoroughly review the Safety Data Sheet (SDS) provided by the supplier before use and are familiar with their institution's specific safety protocols.

References

- 1. This compound | 75-77-4 [chemicalbook.com]

- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. innospk.com [innospk.com]

- 8. This compound CAS#: 75-77-4 [m.chemicalbook.com]

- 9. This compound | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. inchem.org [inchem.org]

- 17. gelest.com [gelest.com]

- 18. TRIMETHYLCHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Solubility of Chlorotrimethylsilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotrimethylsilane (TMSCl) is a vital reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilyl (B98337) protecting group and as a versatile chemical intermediate. A comprehensive understanding of its solubility and miscibility in various organic solvents is paramount for its effective and safe application in laboratory and industrial settings. This technical guide provides a detailed overview of the solubility characteristics of this compound, emphasizing its high miscibility with common aprotic organic solvents and its reactive nature towards protic solvents. This document also outlines a detailed experimental protocol for the qualitative and quantitative determination of solubility for reactive compounds like TMSCl, and includes graphical representations of experimental workflows and chemical interactions.

Introduction

This compound, a colorless, volatile liquid, is a cornerstone of organosilicon chemistry. Its utility in forming stable yet readily cleavable trimethylsilyl ethers from alcohols makes it an indispensable tool for protecting group strategies in multi-step organic synthesis. Furthermore, it serves as a precursor for a wide range of organosilicon compounds and finds application in surface modification and as a silylating agent to increase the volatility of compounds for gas chromatography.

The solubility of a reagent is a critical parameter that dictates its utility in a given reaction system. For this compound, its solubility is intrinsically linked to its reactivity, particularly its propensity to react with protic solvents. This guide aims to provide a clear and concise summary of its solubility profile and a practical framework for its experimental determination.

Solubility Profile of this compound

This compound exhibits high miscibility with a wide array of aprotic organic solvents. In these cases, it is considered "soluble" in all proportions. However, in the presence of protic solvents, such as water and alcohols, it undergoes a rapid and exothermic reaction, leading to the formation of hexamethyldisiloxane (B120664) and hydrogen chloride. Therefore, in the context of protic solvents, traditional solubility determination is not applicable; instead, its reactivity is the defining characteristic.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Solubility/Reactivity | Notes |

| Ethers | Diethyl Ether | Miscible | Commonly used as a reaction solvent.[1][2][3][4][5] |

| Tetrahydrofuran (THF) | Miscible | A common solvent for reactions involving TMSCl.[2] | |

| Hydrocarbons | Benzene | Miscible | [1][2][3][4][5] |

| Toluene | Miscible | ||

| Hexane | Miscible | ||

| Perchloroethylene | Miscible | [1][2][3][4][5] | |

| Halogenated | Dichloromethane (DCM) | Miscible | |

| Protic Solvents | Water | Reacts Violently | Rapid hydrolysis to form hydrochloric acid and hexamethyldisiloxane.[1][2][3] |

| Alcohols (e.g., Methanol, Ethanol) | Reacts | Forms alkoxysilanes and hydrochloric acid.[1] | |

| Ketones | Acetone | Use with caution | Can react, especially in the presence of catalysts or impurities. |

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, particularly its moisture sensitivity, a standard protocol for solubility determination must be adapted to ensure accurate results and safety. The following protocol outlines a method for the qualitative and, where applicable, quantitative assessment of solubility in aprotic solvents under inert conditions.

Objective: To determine the solubility of this compound in a given aprotic organic solvent.

Materials:

-

This compound (freshly distilled)

-

Anhydrous aprotic solvent of interest

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Oven-dried glassware (graduated cylinders, flasks, stir bars)

-

Gas-tight syringes and needles

Procedure:

-

Preparation of Materials:

-

Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.

-

Ensure the solvent is anhydrous, either by using a commercially available dry solvent or by drying it using appropriate methods (e.g., distillation from a suitable drying agent).

-

Set up a Schlenk line or perform the experiment in a glovebox to maintain an inert atmosphere.

-

-

Qualitative Solubility (Miscibility Test):

-

Under a positive pressure of inert gas, add a known volume (e.g., 1 mL) of the anhydrous solvent to a dry flask equipped with a magnetic stir bar.

-

Using a gas-tight syringe, add a small volume (e.g., 0.1 mL) of this compound to the solvent while stirring.

-

Observe the solution for any signs of immiscibility (e.g., formation of a separate layer, cloudiness).

-

If the solution remains clear and homogeneous, continue to add this compound incrementally (e.g., in 0.1 mL portions) until a significant volume has been added or until signs of immiscibility appear.

-

If the two liquids mix in all proportions tested, they are considered miscible.

-

-

Quantitative Solubility (for systems with limited solubility):

-

If immiscibility is observed, a quantitative determination can be attempted.

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed, dry flask under an inert atmosphere.

-

Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to settle, and carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe.

-

Determine the concentration of this compound in the aliquot. This can be achieved through methods such as:

-

Gas Chromatography (GC): Prepare a calibration curve with known concentrations of this compound in the same solvent.

-

Titration: Quench the aliquot in a known excess of a standard base and back-titrate to determine the amount of HCl produced upon hydrolysis, which corresponds to the amount of TMSCl.

-

-

Safety Precautions:

-

This compound is corrosive, flammable, and reacts violently with moisture.[2][3]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ensure all equipment is dry and the experiment is conducted under an inert atmosphere to prevent hydrolysis and the release of HCl gas.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the interaction of this compound with different solvent types.

Caption: Workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 75-77-4 [chemicalbook.com]

- 3. This compound CAS#: 75-77-4 [m.chemicalbook.com]

- 4. This compound, 98% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 75-77-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

Chlorotrimethylsilane CAS number and molecular structure

An In-depth Technical Guide to Chlorotrimethylsilane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound (TMSCl), a versatile organosilicon compound widely utilized in organic synthesis, analytical chemistry, and materials science. It is particularly valuable for researchers, scientists, and professionals involved in drug development due to its role as a silylating and protecting agent.

Core Identification and Molecular Structure

This compound, also known as trimethylsilyl (B98337) chloride, is an organosilicon compound with a central silicon atom covalently bonded to three methyl groups and one chlorine atom.[1][2] Its CAS Registry Number is 75-77-4 .[3][4][5][6]

The molecular structure is tetrahedral at the silicon atom.[2]

Physicochemical and Safety Data

This compound is a colorless, volatile liquid that fumes in moist air and has a sharp, pungent odor.[1][2][9] It is a highly reactive compound and requires careful handling due to its hazardous properties.[9][10] It is highly flammable, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[4][5][11][12]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Weight | 108.64 g/mol | [3][8] |

| Appearance | Colorless, fuming liquid with a pungent odor | [1][12][13] |

| Density | 0.856 g/mL at 25 °C | [2][8] |

| Boiling Point | 57 °C (135 °F; 330 K) at 760 mmHg | [2][4][5][8] |

| Melting Point | -40 °C (-40 °F; 233 K) | [2][5][8] |

| Flash Point | -27.78 °C (-18 °F) | [4] |

| Vapor Pressure | 234 mm Hg at 25 °C | [4] |

| Solubility | Reacts with water. Soluble in organic solvents like benzene, ether, and perchloroethylene. |[2][5][9] |

Table 2: Safety and Hazard Information

| Hazard Identification | GHS Pictograms | Hazard Statements | Precautionary Statements |

|---|---|---|---|

| Classification | GHS02, GHS05, GHS06, GHS08 | H225: Highly flammable liquid and vapor. H301+H331: Toxic if swallowed or if inhaled. H314: Causes severe skin burns and eye damage. H371: May cause damage to organs. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| References |[2][14] |[2][14][15] |[2][13][14] |

Key Applications in Research and Development

This compound is a cornerstone reagent in organic synthesis, primarily valued for its efficacy as a silylating agent.[16]

-

Protection of Functional Groups: Its most common application is the protection of reactive functional groups, particularly alcohols, amines, and carboxylic acids, by converting them into trimethylsilyl ethers, amines, and esters, respectively.[16][17][18] This strategy prevents unwanted side reactions during multi-step syntheses.[17] The trimethylsilyl (TMS) group can be easily removed under mild conditions when its protective role is complete.[17]

-

Analytical Chemistry (Derivatization): TMSCl is widely used as a derivatization agent in gas chromatography (GC) and mass spectrometry (MS).[11][12] Silylation increases the volatility of non-volatile compounds like sugars or amino acids, enabling their analysis by GC.[2][16]

-

Synthesis of Silyl Enol Ethers: In the presence of a base, TMSCl reacts with enolizable aldehydes and ketones to form trimethylsilyl enol ethers.[2] These are important intermediates in reactions like the Mukaiyama aldol (B89426) addition.[2]

-